molecular formula C14H21ClN2O B13085811 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide

Cat. No.: B13085811
M. Wt: 268.78 g/mol
InChI Key: GCKRLGREYLFMIA-NKUHCKNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an amino group, a chlorophenyl group, and a dimethylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate through a halogenation reaction.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the chlorophenyl intermediate.

    Formation of the Dimethylbutanamide Moiety: The final step involves the formation of the dimethylbutanamide moiety through an amidation reaction, where the amine reacts with a suitable carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(1S)-1-(4-chlorophenyl)ethyl]-N,3-dimethylbutanamide
  • 2-amino-N-[(1S)-1-(3-bromophenyl)ethyl]-N,3-dimethylbutanamide
  • 2-amino-N-[(1S)-1-(3-fluorophenyl)ethyl]-N,3-dimethylbutanamide

Uniqueness

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C14H21ClN2O/c1-9(2)13(16)14(18)17(4)10(3)11-6-5-7-12(15)8-11/h5-10,13H,16H2,1-4H3/t10-,13?/m0/s1

InChI Key

GCKRLGREYLFMIA-NKUHCKNESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C)C(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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